Tyrosine, 3-acetyl-, hydrochloride
Overview
Description
Tyrosine, 3-acetyl-, hydrochloride is a derivative of the amino acid tyrosine. Tyrosine itself is an aromatic amino acid that plays a crucial role in the synthesis of proteins and various neurotransmitters. The 3-acetyl modification introduces an acetyl group at the third position of the tyrosine molecule, and the hydrochloride form indicates that it is in the form of a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosine, 3-acetyl-, hydrochloride typically involves the acetylation of tyrosine. This can be achieved through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions to prevent degradation of the amino acid.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using whole cells or enzymes to achieve high specificity and yield. For example, enzymes like tyrosine phenol-lyase can be used to convert substrates into tyrosine derivatives under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Tyrosine, 3-acetyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The acetyl group can be reduced to yield the corresponding alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Tyrosine, 3-acetyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Tyrosine, 3-acetyl-, hydrochloride involves its interaction with specific enzymes and receptors in the body. The acetyl group can influence the compound’s binding affinity and specificity for its molecular targets. For example, it can act as a substrate for tyrosine kinases, which play a role in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The parent compound without the acetyl modification.
3-Nitrotyrosine: A derivative with a nitro group at the third position.
3-Hydroxytyrosine: A derivative with a hydroxyl group at the third position.
Uniqueness
Tyrosine, 3-acetyl-, hydrochloride is unique due to its acetyl modification, which can alter its chemical properties and biological activity compared to other tyrosine derivatives. This modification can enhance its solubility, stability, and interaction with specific molecular targets .
Properties
IUPAC Name |
3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIDLAFUWATILA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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